
(1-benzyl-1H-pyrazol-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzyl-1H-pyrazol-3-yl)boronic acid: is an organic compound that belongs to the class of boronic acids It features a pyrazole ring substituted with a benzyl group at the 1-position and a boronic acid group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction using a suitable boron reagent .
Industrial Production Methods: Industrial production of (1-benzyl-1H-pyrazol-3-yl)boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Benzyl-1H-pyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to modify the benzyl group.
Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Arylpyrazoles: Formed through Suzuki-Miyaura coupling.
Oxidized Pyrazoles: Formed through oxidation reactions.
Substituted Pyrazoles: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-Benzyl-1H-pyrazol-3-yl)boronic acid is widely used in organic synthesis as a building block for the preparation of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, enabling the formation of carbon-carbon bonds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize bioactive molecules with potential therapeutic applications, including anticancer and antimicrobial agents .
Industry: The compound is used in the development of advanced materials and catalysts. Its unique reactivity allows for the creation of functionalized materials with specific properties, useful in various industrial applications .
Wirkmechanismus
The mechanism of action of (1-benzyl-1H-pyrazol-3-yl)boronic acid in biological systems involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic purposes .
Vergleich Mit ähnlichen Verbindungen
(1H-Pyrazol-3-yl)boronic acid: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.
1-Benzyl-1H-pyrazole-4-boronic acid: Similar structure but with the boronic acid group at the 4-position, which may affect its reactivity and biological activity.
Uniqueness: (1-Benzyl-1H-pyrazol-3-yl)boronic acid is unique due to the specific positioning of the benzyl and boronic acid groups, which confer distinct reactivity and potential biological activity. Its structure allows for versatile applications in synthesis and drug design, making it a valuable compound in both academic and industrial research .
Eigenschaften
Molekularformel |
C10H11BN2O2 |
|---|---|
Molekulargewicht |
202.02 g/mol |
IUPAC-Name |
(1-benzylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c14-11(15)10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7,14-15H,8H2 |
InChI-Schlüssel |
OMGWDHZXTFIAFP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NN(C=C1)CC2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


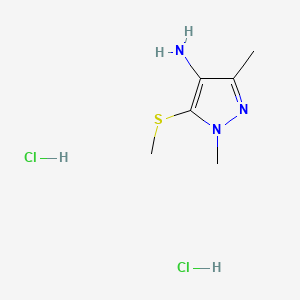
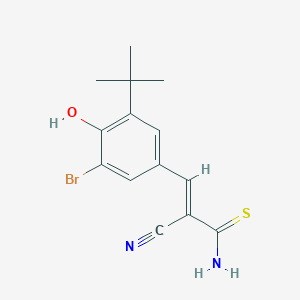
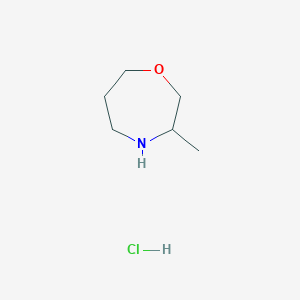
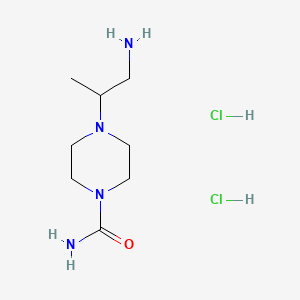
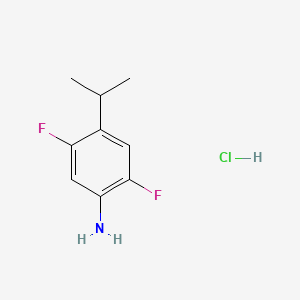
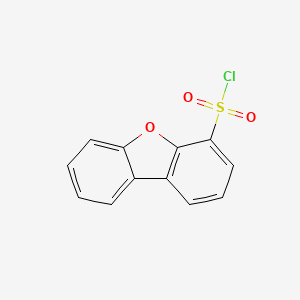
![2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid](/img/structure/B13470200.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride](/img/structure/B13470207.png)
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride](/img/structure/B13470213.png)

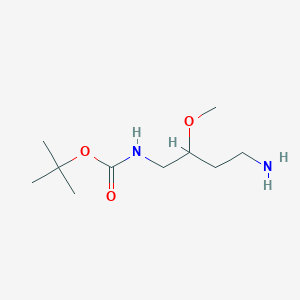

![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide](/img/structure/B13470239.png)

